molecular formula C11H14INO B7891644 N-(3-Iodo-4-methylphenyl)isobutyramide

N-(3-Iodo-4-methylphenyl)isobutyramide

Cat. No.: B7891644
M. Wt: 303.14 g/mol
InChI Key: ZAYCSHRRGITUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodo-4-methylphenyl)isobutyramide is a substituted aromatic amide characterized by an isobutyramide group (-NHCOC(CH₃)₂) attached to a 3-iodo-4-methylphenyl ring. This compound’s structural features suggest applications in medicinal chemistry or agrochemical research, though specific biological roles require further investigation.

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYCSHRRGITUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)isobutyramide typically involves the iodination of a precursor compound followed by the introduction of the isobutyramide group. One common method involves the reaction of 3-iodo-4-methylbenzoic acid with isobutylamine under appropriate conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)isobutyramide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)isobutyramide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving iodine-containing compounds and their biological effects.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)isobutyramide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The isobutyramide group can also interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Activity Reference
N-(3-Iodo-4-methylphenyl)isobutyramide C₁₁H₁₃INO 317.14* 3-iodo, 4-methylphenyl; isobutyramide group Potential abiotic elicitor (inferred) [4, 6]
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide C₁₂H₁₀IN₃O 355.13 Pyrazine ring; carboxamide group Abiotic elicitor in S. marianum cultures [4]
Meta-fluorofentanyl (N-(3-fluorophenyl)isobutyramide) C₂₀H₂₄FN₂O 333.42 3-fluorophenyl; piperidinyl group Opioid receptor agonist (pharmacological) [6]
Thiamidol (N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)isobutyramide) C₁₃H₁₄N₂O₃S 278.33 Thiazole ring; 2,4-dihydroxyphenyl group Tyrosinase inhibitor (cosmetic use) [8]
N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide C₂₀H₂₂INO 419.30 Acrylamide group; 4-isobutylphenyl substitution Unknown (structural analogue) [9]

*Calculated based on molecular formula.

Key Research Findings

Role of Halogen Substitution
  • Iodo vs. Fluoro Groups : The iodine atom in this compound introduces steric bulk and polarizability, enhancing lipophilicity compared to the fluorine in meta-fluorofentanyl. This difference may influence receptor binding kinetics, as seen in fluorinated opioids ().
  • This could affect reactivity in synthesis or stability in biological systems .
Amide Group Variations
  • Isobutyramide vs. Carboxamide: The pyrazinecarboxamide in demonstrates that replacing the isobutyramide group with a heteroaromatic carboxamide (pyrazine) shifts applications to plant biotechnology, likely due to altered solubility and interaction with cellular targets.
  • Acrylamide vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.